4-(Heptafluoropropan-2-yl)benzaldehyde
Overview
Description
4-(Heptafluoropropan-2-yl)benzaldehyde is a chemical compound with the molecular formula C10H5F7O. It is characterized by the presence of a benzaldehyde group substituted with a heptafluoropropan-2-yl group. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-(Heptafluoropropan-2-yl)benzaldehyde typically involves the introduction of the heptafluoropropan-2-yl group to a benzaldehyde precursor. One common method involves the reaction of benzaldehyde with heptafluoropropane under specific conditions to achieve the desired substitution. Industrial production methods may involve more complex processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
4-(Heptafluoropropan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms in the heptafluoropropan-2-yl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Heptafluoropropan-2-yl)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique chemical properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-(Heptafluoropropan-2-yl)benzaldehyde involves its interaction with molecular targets through its aldehyde and fluorinated groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorinated group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design .
Comparison with Similar Compounds
4-(Heptafluoropropan-2-yl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:
4-(Trifluoromethyl)benzaldehyde: Similar in structure but with fewer fluorine atoms, leading to different chemical properties.
4-(Pentafluoroethyl)benzaldehyde: Contains a pentafluoroethyl group instead of a heptafluoropropan-2-yl group, resulting in variations in reactivity and stability.
The uniqueness of this compound lies in its high fluorine content, which imparts exceptional chemical stability and resistance to degradation .
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O/c11-8(9(12,13)14,10(15,16)17)7-3-1-6(5-18)2-4-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPEGIQFRQBAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896325 | |
Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875306-42-6 | |
Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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